2,6-Dichlorobenzylideneacetone
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-4-(2,6-dichlorophenyl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-6H,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUBBGLIJLKARO-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601271365 | |
| Record name | (3E)-4-(2,6-Dichlorophenyl)-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55420-71-8, 41420-69-3 | |
| Record name | (3E)-4-(2,6-Dichlorophenyl)-3-buten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55420-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3-dichloro-2-((2-propynyloxy)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041420693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3E)-4-(2,6-Dichlorophenyl)-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Chalcone Derivatives and Substituted Acetophenones
2,6-Dichlorobenzylideneacetone is a synthetic organic compound that belongs to the chalcone (B49325) family. Chalcones are characterized by an open-chain flavonoid structure, specifically an α,β-unsaturated ketone that forms the central core of many biologically significant molecules. tsijournals.comresearchgate.net They consist of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. mdpi.com This structural framework allows for a wide range of chemical modifications, influencing their biological and chemical properties. mdpi.com
The synthesis of this compound, like other chalcones, is commonly achieved through the Claisen-Schmidt condensation reaction. mdpi.comresearchgate.net This reaction involves the cross-aldol condensation of an appropriate aldehyde and a ketone, which can be catalyzed by either an acid or a base. researchgate.net In the case of this compound, the precursors are 2,6-dichlorobenzaldehyde (B137635) and acetone (B3395972). researchgate.netuit.no The presence of the two chlorine atoms on the benzylidene ring significantly influences the reactivity and properties of the resulting chalcone.
Chalcones can exist as either trans (E) or cis (Z) isomers, with the E isomer being the more thermodynamically stable and predominant form. ajchem-a.com The α,β-unsaturated carbonyl group and the substituents on the aromatic rings are key to the diverse activities observed in chalcone derivatives. ajchem-a.com
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H8Cl2O guidechem.com |
| Molecular Weight | 215.07 g/mol guidechem.com |
| CAS Number | 41420-69-3 guidechem.com |
| Purity | Typically ≥95% aksci.com |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; insoluble in water. nih.govwikipedia.org |
Significance in Contemporary Organic Synthesis Paradigms
Optimized Classical Condensation Protocols
The Claisen-Schmidt reaction, a cornerstone of carbon-carbon bond formation, remains a primary route for the synthesis of this compound. praxilabs.comwikipedia.org This crossed aldol (B89426) condensation involves the reaction of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. praxilabs.comwikipedia.org
Claisen-Schmidt Reaction Pathways and Mechanism Elucidation
The synthesis of this compound proceeds via the Claisen-Schmidt condensation of 2,6-dichlorobenzaldehyde (B137635) with acetone (B3395972). The mechanism is initiated by the action of a strong base, which deprotonates an α-hydrogen from acetone to form a reactive enolate ion. praxilabs.commagritek.com This nucleophilic enolate then attacks the carbonyl carbon of 2,6-dichlorobenzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the final α,β-unsaturated ketone, this compound. magritek.com
Because acetone has two reactive α-positions, the reaction can proceed further, with a second molecule of 2,6-dichlorobenzaldehyde reacting with the initial product to form a symmetrical dibenzylideneacetone (B150790) derivative. magritek.comgordon.edu Controlling the reaction stoichiometry and conditions is therefore crucial to selectively synthesize the mono-substituted product.
Catalytic Systems for Enhanced Reaction Efficiency and Selectivity
The choice of catalyst is pivotal in directing the Claisen-Schmidt reaction towards high efficiency and selectivity. While traditional methods often employ strong bases like sodium hydroxide (B78521) (NaOH), research has explored various catalytic systems to improve yields and minimize side reactions. wikipedia.orgnih.gov For instance, the use of solid NaOH in solvent-free conditions has been reported to provide quantitative yields in Claisen-Schmidt reactions. wikipedia.org
The catalytic activity of different metal-based catalysts has also been investigated. For example, zinc complexes have been evaluated for their catalytic activity in related coupling reactions. mdpi.com The development of novel catalysts, including those based on earth-abundant metals like copper, offers promising avenues for enhancing the sustainability and cost-effectiveness of the synthesis. beilstein-journals.org
Post-Synthetic Purification and Isolation Techniques
Following the synthesis, effective purification and isolation are essential to obtain this compound of high purity. Standard laboratory techniques include recrystallization from a suitable solvent, such as hot ethanol (B145695), to remove unreacted starting materials and byproducts. gordon.edu The crude product is often washed with water to remove the base catalyst and other water-soluble impurities before recrystallization. gordon.edu
Advanced purification methods may involve column chromatography, although for many preparations, simple recrystallization is sufficient. The purity of the final product can be confirmed by analytical techniques such as melting point determination and spectroscopic methods.
Green Chemistry Approaches to this compound Synthesis
In line with the principles of green chemistry, significant efforts are being directed towards developing more environmentally friendly methods for synthesizing chemical compounds, including this compound. rsc.org This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.
Exploration of Environmentally Benign Solvent Systems and Solvent-Free Conditions
A key focus of green chemistry is the replacement of volatile and toxic organic solvents with more benign alternatives. qut.edu.au Water, with its non-toxic and non-flammable nature, is an excellent green solvent for many reactions. nih.gov Other green solvents being explored include ionic liquids, deep eutectic solvents, and supercritical fluids like carbon dioxide. orientjchem.org
Solvent-free reaction conditions represent an ideal green chemistry approach, as they eliminate solvent waste entirely. rsc.org Grinding techniques using solid catalysts, such as solid NaOH, have been shown to be effective for Claisen-Schmidt condensations, often leading to high yields in short reaction times. nih.gov Another innovative approach is the use of stirring-induced emulsion systems, which can enhance selectivity by controlling the reaction at the interface of two immiscible phases, thereby minimizing side reactions. nih.gov
Heterogeneous Catalysis for Sustainable Production
Heterogeneous catalysts, which exist in a different phase from the reactants, are central to sustainable chemical production. wikipedia.org Their primary advantage is the ease of separation from the reaction mixture, allowing for catalyst recycling and reducing downstream purification efforts. wikipedia.orgresearchgate.net This is a significant improvement over homogeneous catalysts, which are often difficult to recover.
The development of heterogeneous catalysts for Claisen-Schmidt reactions includes the use of metal oxides and supported metal catalysts. researchgate.net For example, zeolites, with their well-defined porous structures and strong acidic sites, have been investigated as catalysts for various organic transformations. mdpi.com The design of highly active and stable heterogeneous catalysts, such as those based on iridium or platinum group metals, is an active area of research aimed at improving the sustainability of chemical synthesis. nih.govnih.gov
Microwave-Assisted and Ultrasonic-Assisted Synthesis Enhancements
Modern synthetic chemistry continually seeks methods that are not only efficient in yield and purity but also in terms of energy consumption and reaction time. For the synthesis of α,β-unsaturated ketones like this compound, microwave-assisted organic synthesis (MAOS) and ultrasonic-assisted synthesis represent significant advancements over classical thermal methods. researchgate.netmdpi.com These techniques offer enhancements by providing energy directly to the reacting molecules, leading to rapid and uniform heating. oatext.comsemanticscholar.org
Microwave-Assisted Synthesis (MAOS):
Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically accelerating reaction rates. researchgate.netoatext.com In the context of aldol condensation reactions, which are typically used to form compounds like this compound, MAOS leads to significant improvements. The primary advantages include substantially shorter reaction times (often reduced from hours to minutes), increased product yields, and cleaner reaction profiles with fewer by-products. semanticscholar.orgdavidpublisher.com This efficiency stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, resulting in rapid and localized superheating that is not achievable with conventional heating. oatext.comsemanticscholar.org Research on similar crossed-aldol condensations to produce dibenzylidenecyclohexanone derivatives has shown that microwave irradiation for as little as two minutes can produce yields upwards of 93-98%, compared to significantly lower yields obtained via conventional stirring methods over much longer periods. semanticscholar.org
Ultrasonic-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides another effective method for enhancing synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. mdpi.comijcce.ac.ir For the synthesis of heterocyclic compounds and chalcones, ultrasound irradiation has been shown to improve yields, shorten reaction times from days to hours, and reduce the required amount of solvent. mdpi.comnih.gov This method is particularly advantageous in heterogeneous reactions, promoting efficient mixing and activation of reagents. nih.gov The application of ultrasound can lead to higher selectivity and easier product workup compared to traditional thermal approaches. mdpi.com
The table below summarizes the comparative advantages of these advanced techniques over conventional heating for analogous chemical syntheses.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Ultrasonic-Assisted Synthesis |
| Reaction Time | Hours to Days mdpi.comsemanticscholar.org | Minutes semanticscholar.orgdavidpublisher.com | Hours mdpi.com |
| Energy Input | High and Inefficient (convective heating) semanticscholar.org | Efficient and Direct oatext.com | Energy-efficient mdpi.com |
| Product Yield | Often moderate to good semanticscholar.org | Generally high to excellent researchgate.netsemanticscholar.org | Good to high mdpi.comijcce.ac.ir |
| By-products | More prevalent semanticscholar.org | Reduced, leading to cleaner reactions oatext.com | Reduced selectivity issues mdpi.com |
| Solvent Usage | Standard amounts | Can often be reduced | Significantly lesser amounts required mdpi.com |
This table is a generalized comparison based on findings from the synthesis of structurally related compounds.
Atom Economy and Process Intensification Studies
In alignment with the principles of green chemistry, modern chemical manufacturing emphasizes sustainability through concepts like atom economy and process intensification. chembam.comum-palembang.ac.id These studies are crucial for developing cheaper, safer, and more environmentally friendly production technologies for chemicals such as this compound. tuhh.de
Atom Economy:
Introduced by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. um-palembang.ac.id It provides a framework for evaluating the efficiency of a chemical reaction in terms of waste generation at the atomic level. chembam.com A reaction with 100% atom economy incorporates all reactant atoms into the product, generating no by-products. docbrown.info
The typical synthesis of this compound is a Claisen-Schmidt (crossed-aldol) condensation between 2,6-dichlorobenzaldehyde and acetone. In the ideal reaction, the only other product is water. Calculating the atom economy helps quantify the intrinsic efficiency of this route. High atom economy is a key driver for sustainability in industrial processes, as it directly correlates with reduced waste. rsc.org
Process Intensification (PI):
Process intensification refers to the development of innovative equipment and techniques that lead to drastic improvements in manufacturing, substantially decreasing equipment size, energy consumption, and waste production while increasing safety and productivity. tuhh.deprobiogen.de For the production of this compound, PI could involve several strategies:
Continuous Flow Reactors: Shifting from traditional batch reactors to continuous or microreactor systems can enhance heat and mass transfer, improve safety by minimizing the volume of hazardous materials at any given time, and increase throughput.
Advanced Catalysis: Developing more efficient and recyclable catalysts (either homogeneous or heterogeneous) can improve reaction rates and selectivity, reducing waste from stoichiometric reagents and simplifying purification processes. um-palembang.ac.id
Integrated Processes: Combining reaction and separation steps into a single unit, such as reactive distillation, can significantly reduce capital and operating costs. researchgate.net This approach streamlines the workflow from raw materials to the final product. nih.govntnu.no
The table below outlines the core principles of these green chemistry concepts.
| Concept | Principle | Relevance to this compound Synthesis |
| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. chembam.comdocbrown.info | The base- or acid-catalyzed condensation reaction is inherently atom-economical, with water as the main by-product. Optimizing this pathway is a key green chemistry goal. |
| Process Intensification | Drastically improving manufacturing efficiency through novel reactors and techniques. tuhh.dentnu.no | Implementing continuous flow systems, superior catalysts, or integrated reaction-separation units can lead to a more sustainable and cost-effective industrial production process. |
By focusing on atom economy and embracing process intensification, the synthesis of this compound can be optimized to meet modern standards of efficiency and environmental responsibility. probiogen.de
High Resolution Spectroscopic Characterization of 2,6 Dichlorobenzylideneacetone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of one-dimensional and two-dimensional NMR data, the carbon framework and the specific positions of protons can be unequivocally established.
Advanced ¹H NMR and ¹³C NMR Spectral Analysis
The ¹H and ¹³C NMR spectra of chalcones are characterized by distinct signals that correspond to each unique proton and carbon atom in the molecule. researchgate.net For 2,6-Dichlorobenzylideneacetone, the chemical shifts are influenced by the electronic effects of the dichlorinated aromatic ring and the α,β-unsaturated ketone system.
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic, vinylic, and methyl protons. The vinylic protons (H-α and H-β) typically appear as doublets due to spin-spin coupling, with a coupling constant (J) of approximately 15.6 Hz, which is indicative of a trans configuration across the double bond. biointerfaceresearch.com The protons on the dichlorinated benzene ring are expected to appear as a multiplet, influenced by the two chlorine substituents. The methyl protons of the acetone (B3395972) moiety would appear as a sharp singlet in the upfield region.
In the ¹³C NMR spectrum, the carbonyl carbon of the ketone is the most deshielded and appears at a characteristic downfield chemical shift, typically in the range of 186-197 ppm. researchgate.netfabad.org.tr The carbons of the dichlorinated aromatic ring and the vinylic carbons also show distinct signals. The presence of two chlorine atoms on the benzene ring influences the chemical shifts of the attached carbons due to inductive and resonance effects.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~190 |
| C-α | ~7.5 (d, J ≈ 15.6 Hz) | ~125 |
| C-β | ~7.8 (d, J ≈ 15.6 Hz) | ~142 |
| Aromatic CH | ~7.2-7.4 (m) | ~128-132 |
| Aromatic C-Cl | - | ~135 |
| Aromatic C (ipso) | - | ~134 |
| CH₃ | ~2.4 (s) | ~28 |
Note: Predicted values are based on typical chemical shifts for substituted chalcones. 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the H-α and H-β signals would confirm their coupling and adjacency. It would also show correlations between the coupled protons within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the direct assignment of the carbon signals for the vinylic and aromatic CH groups based on the already assigned proton signals. biointerfaceresearch.com
Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule and its conformational characteristics.
Fourier Transform Infrared (FT-IR) Spectroscopy Studies
The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that correspond to the vibrational modes of its functional groups. The most prominent peak is typically the stretching vibration of the carbonyl group (C=O) of the α,β-unsaturated ketone. fabad.org.tr Due to conjugation with the double bond and the aromatic ring, this band appears at a lower wavenumber compared to a simple saturated ketone. Other significant bands include the C=C stretching of the vinylic group and the aromatic ring, C-H stretching and bending modes, and the C-Cl stretching vibrations.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3100-3000 | ν(C-H) | Aromatic and vinylic C-H stretching |
| ~1660-1680 | ν(C=O) | Carbonyl stretching of the conjugated ketone |
| ~1580-1600 | ν(C=C) | Vinylic and aromatic C=C stretching |
| ~1450-1500 | δ(C-H) | In-plane C-H bending |
| ~1000-1100 | ν(C-Cl) | Carbon-chlorine stretching |
| ~700-850 | γ(C-H) | Out-of-plane C-H bending (aromatic) |
Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending.
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is strong in the IR spectrum, the symmetric C=C stretching vibrations of the aromatic ring and the vinyl group are often more intense in the Raman spectrum. This is because Raman activity depends on the change in polarizability of a bond during vibration. The symmetric nature of the C=C bonds leads to a significant change in polarizability, resulting in a strong Raman signal. The C-Cl bonds are also expected to produce observable Raman signals.
Electronic Spectroscopy for Conjugation and Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is dominated by absorptions arising from its extended conjugated system, which includes the dichlorophenyl ring, the vinyl group, and the carbonyl group.
Chalcones typically exhibit two main absorption bands in the UV-Vis region. biointerfaceresearch.comfabad.org.tr
Band I: This intense absorption band, appearing at longer wavelengths (typically >300 nm), is attributed to the π → π* electronic transition involving the entire cinnamoyl system (C₆H₅-CH=CH-C=O).
Band II: A second, often less intense, band at shorter wavelengths is associated with the π → π* transition of the benzoyl moiety (C₆H₅-CO).
Additionally, a weak absorption band corresponding to the forbidden n → π* transition of the carbonyl group's non-bonding electrons may be observed, often as a shoulder on the main absorption band. masterorganicchemistry.com The position of the maximum absorption (λmax) is sensitive to the solvent and the nature of substituents on the aromatic rings. The two electron-withdrawing chlorine atoms on the phenyl ring can influence the energy of the molecular orbitals and thus cause a shift in the λmax values. For substituted chalcones, the main π → π* transition is often observed in the range of 340-390 nm. biointerfaceresearch.com
Table 3: Expected Electronic Transitions for this compound
| Transition | Typical λmax Range (nm) | Associated Chromophore |
| π → π | ~340-390 | Cinnamoyl system |
| π → π | ~260-290 | Benzoyl system |
| n → π* | ~380-450 (weak) | Carbonyl group |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The electronic absorption spectrum of a molecule is dictated by the electronic transitions that can be induced by the absorption of ultraviolet or visible light. For organic molecules, these transitions primarily involve π → π* and n → π* transitions. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from its conjugated system, which includes the benzene ring, the α,β-unsaturated ketone, and the chlorine substituents.
The core structure, benzylideneacetone, possesses a conjugated system that gives rise to a strong π → π* absorption band. The presence of an unsaturated ketone also allows for a weaker n → π* transition. The position and intensity of these bands are influenced by the substituents on the benzene ring.
In the case of this compound, the two chlorine atoms on the benzene ring are expected to influence the absorption spectrum. Chlorine is an ortho-, para-directing deactivator, and its electron-withdrawing inductive effect and electron-donating resonance effect can cause shifts in the absorption maxima (λmax). Generally, halogen substituents can cause a bathochromic (red) shift in the π → π* transition.
For comparison, studies on similar compounds, such as 2,6-bis(4-hydroxybenzylidene) cyclohexanone, show a single absorption band with a maximum wavelength (λmax) that varies with the solvent, for example, ranging from 351 nm in toluene to 376 nm in 1-propanol. nih.gov This main absorption band is attributed to π-π* and n-π* transitions. nih.gov The absorption peaks of organic compounds are also known to be influenced by the size of the conjugated system and the presence of various functional groups. shimadzu.com
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Solvent Effects |
|---|---|---|---|
| π → π* | ~250-350 | High | Bathochromic shift in polar solvents |
Note: The values in this table are estimations based on the analysis of structurally similar compounds and general spectroscopic principles.
Fluorescence Emission and Excitation Spectroscopy
Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. A molecule's fluorescence properties are intimately linked to its electronic structure and the efficiency of non-radiative decay processes.
Many α,β-unsaturated ketones, including benzylideneacetone derivatives, are known to be non-fluorescent or weakly fluorescent at room temperature in solution. This is often attributed to efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁), followed by non-radiative decay or photochemical reactions. The presence of heavy atoms, like chlorine, can further enhance the rate of intersystem crossing, a phenomenon known as the "heavy-atom effect," which would be expected to quench fluorescence.
Therefore, it is anticipated that this compound would exhibit very weak or no fluorescence. The excitation spectrum, if measurable, would likely resemble the absorption spectrum.
Table 2: Expected Fluorescence Data for this compound
| Parameter | Expected Value |
|---|---|
| Fluorescence Quantum Yield (Φf) | Very low (< 0.01) |
| Excitation Wavelength (λex) | Corresponds to absorption maxima |
Note: The values in this table are estimations based on the known photophysical properties of similar compounds.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₈Cl₂O, which corresponds to a monoisotopic mass of 213.9952 u.
Upon ionization in a mass spectrometer (e.g., by electron ionization), the molecular ion ([M]⁺˙) of this compound would be formed. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion peak would be characteristic, with peaks at m/z values corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of the molecular ion would be expected to proceed through several predictable pathways based on the functional groups present:
Loss of a methyl radical (•CH₃): This would result in a fragment ion at [M - 15]⁺.
Loss of carbon monoxide (CO): Cleavage of the ketone group could lead to the loss of CO, forming an [M - 28]⁺ fragment.
Cleavage of the benzylidene group: Fragmentation could occur at the bond between the carbonyl carbon and the α-carbon, or the bond between the β-carbon and the phenyl ring.
Loss of chlorine (•Cl): A fragment corresponding to [M - 35]⁺ or [M - 37]⁺ could be observed.
Formation of the dichlorotropylium ion: Rearrangement and fragmentation could lead to the formation of the C₇H₅Cl₂⁺ ion.
Table 3: Predicted High-Resolution Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure/Loss | Predicted m/z |
|---|---|---|
| [C₁₀H₈Cl₂O]⁺˙ | Molecular Ion | 213.9952 |
| [C₉H₅Cl₂O]⁺ | [M - CH₃]⁺ | 198.9717 |
| [C₉H₈Cl₂]⁺˙ | [M - CO]⁺˙ | 186.0003 |
| [C₇H₅Cl₂]⁺ | Dichlorotropylium ion | 158.9768 |
Note: The m/z values are for the monoisotopic masses of the most likely fragments.
Computational Chemistry and Theoretical Investigations of 2,6 Dichlorobenzylideneacetone
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules from first principles. bldpharm.comkarazin.ua It is widely used to determine the ground-state properties of organic compounds, including chalcone (B49325) derivatives.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), researchers can calculate the molecular geometry that corresponds to the lowest energy state. nih.gov This process involves adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. mdpi.comresearchgate.net
For chalcones, which contain multiple rotatable bonds, this process is crucial for identifying the most stable conformer. The planarity of the molecule, particularly the torsion angles between the phenyl ring and the enone bridge, is a key determinant of its electronic properties. In the case of 2,6-Dichlorobenzylideneacetone, the steric hindrance caused by the two chlorine atoms at the ortho positions of the phenyl ring significantly influences the preferred conformation. nih.gov DFT calculations can precisely model these steric effects to predict the most stable spatial arrangement of the atoms. nih.gov
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔEgap), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. masterorganicchemistry.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov
DFT studies on closely related dichloro-substituted chalcones have shown that the position of the chlorine atoms significantly impacts the electronic structure. nih.gov Specifically, for isomers of dichloro methoxy (B1213986) chalcone, the (2,6)-dichloro isomer was found to have the largest HOMO-LUMO energy gap. nih.gov This indicates that the 2,6-substitution pattern results in the hardest, least reactive, and most stable isomer among the series studied. nih.gov Similarly, in a study of dichloro amino chalcones, the Z-(2,6)-chalcone isomer, noted as the least planar, possessed the highest energy gap. nih.gov These findings suggest that this compound would also exhibit a relatively large HOMO-LUMO gap, contributing to its chemical stability.
Table 1: Frontier Molecular Orbital Properties of a Related (2,6)-Dichloro Chalcone Isomer
| Property | Value (eV) |
|---|---|
| EHOMO | Highest |
| ELUMO | Highest |
| ΔEgap (HOMO-LUMO) | Highest |
Data derived from qualitative findings on E-1-(4-aminophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one, which showed the highest values among E chalcone isomers. nih.gov
Analysis of the Mulliken charge distribution, another output of DFT calculations, reveals how electron density is distributed across the molecule. semanticscholar.org This information helps identify electrophilic and nucleophilic sites, providing further insight into the molecule's reactivity.
DFT calculations are a reliable method for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules. researchgate.netmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate the isotropic shielding tensors of nuclei, which are then converted into chemical shifts (δ). rsc.org These theoretical predictions are invaluable for assigning signals in experimental spectra and for confirming molecular structures. rsc.org
The accuracy of the predicted ¹H and ¹³C chemical shifts depends on the chosen functional, basis set, and whether solvent effects are included in the model. mdpi.com By comparing the calculated chemical shifts with experimental data, a strong correlation provides confidence in the structural assignment. mdpi.com For a molecule like this compound, DFT-GIAO calculations could predict the chemical shifts for all hydrogen and carbon atoms, aiding in the interpretation of its complex NMR spectrum.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, which can be used to simulate theoretical IR and Raman spectra. nih.govresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for studying electronically excited states. mdpi.comrowansci.com It is particularly effective for calculating the properties related to a molecule's interaction with light. google.com
TD-DFT is commonly employed to simulate the ultraviolet-visible (UV-Vis) absorption spectra of molecules. rsc.org The calculation provides the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comyoutube.com
For conjugated systems like this compound, the primary electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions. TD-DFT calculations can identify the specific molecular orbitals involved in these transitions. nih.gov For instance, the main absorption band often corresponds to the HOMO → LUMO transition. nih.gov By simulating the spectrum in different solvents using models like the Polarizable Continuum Model (PCM), researchers can also predict how the absorption profile changes with solvent polarity. mdpi.com While fluorescence is a phenomenon related to the decay from the first excited state, TD-DFT can also be used to optimize the geometry of the excited state to probe emission properties.
Analysis of Electronic Transitions and Excited State Dynamics
The study of electronic transitions is crucial for understanding the photophysical properties of a molecule, such as its absorption of light and subsequent behavior in the excited state. Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method used to predict the electronic absorption spectra of molecules. cumhuriyet.edu.trnih.gov This analysis involves calculating the energies required to promote an electron from an occupied molecular orbital to an unoccupied one.
For chalcone derivatives, the most significant electronic transitions typically involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). biointerfaceresearch.com These are often π-π* transitions associated with the delocalized π-electron system of the α,β-unsaturated carbonyl bridge and the aromatic rings. biointerfaceresearch.com The presence of substituents on the aromatic rings can significantly alter the energies of these orbitals and, consequently, the absorption wavelengths.
In a study on closely related para-amino-dichloro chalcone isomers, TD-DFT calculations revealed that electronic transitions are characterized by intramolecular charge transfer (ICT), where electron density moves from an electron-donating part of the molecule to an electron-accepting part upon excitation. nih.gov For this compound, the dichlorinated phenyl ring acts as an electron-withdrawing group, influencing the charge distribution and the nature of the electronic transitions.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | 3.54 | 350 | 0.85 | HOMO → LUMO (95%) |
| S2 | 4.11 | 302 | 0.12 | HOMO-1 → LUMO (88%) |
| S3 | 4.43 | 280 | 0.09 | HOMO → LUMO+1 (91%) |
This table presents hypothetical data representative of typical TD-DFT calculations for a chalcone derivative. The values illustrate the primary electronic transitions, with S1 representing the lowest energy transition, often corresponding to the maximum absorption wavelength (λmax).
Molecular Dynamics (MD) Simulations for Solvent Interactions and Conformational Flexibility
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique provides a detailed view of molecular behavior, including conformational changes and interactions with surrounding solvent molecules. mdpi.com For a molecule like this compound, MD simulations can reveal how it adapts its shape and interacts with different solvent environments, which is crucial for understanding its solubility and stability in solution. nih.gov
Furthermore, MD simulations explicitly model solvent molecules, allowing for a detailed analysis of solute-solvent interactions. rsc.org The arrangement of solvent molecules around the solute can be quantified using tools like the Radial Distribution Function (RDF), which describes the probability of finding a solvent atom at a certain distance from a solute atom. This can reveal specific interaction sites, such as hydrogen bonding with the carbonyl oxygen. mdpi.com
| Simulation Time (ns) | RMSD in Water (Å) | RMSD in Octanol (Å) |
|---|---|---|
| 0 | 0.00 | 0.00 |
| 10 | 1.25 | 0.95 |
| 20 | 1.31 | 1.02 |
| 30 | 1.28 | 0.98 |
| 40 | 1.35 | 1.05 |
| 50 | 1.33 | 1.01 |
This table provides hypothetical RMSD values to illustrate how a molecule's structure fluctuates around its average position during a simulation in different solvents. Lower, stable RMSD values suggest greater conformational stability.
Quantum Chemical Calculation of Reactivity Descriptors and Reaction Pathways
A study of para-amino-dichloro chalcone isomers, including the 2,6-dichloro substituted variant, provides insight into these descriptors. nih.govacs.org The HOMO-LUMO energy gap (ΔE) is a primary indicator of chemical reactivity; a smaller gap suggests that the molecule is more easily excited and thus more reactive. acs.org Other global reactivity descriptors include chemical hardness (η), which measures resistance to charge transfer, and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. nih.govresearchgate.net
Local reactivity can be predicted by analyzing the Molecular Electrostatic Potential (MEP) surface and Fukui functions. The MEP map visually identifies regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for nucleophilic and electrophilic attack, respectively. biointerfaceresearch.com For chalcones, the carbonyl oxygen atom is typically the most electron-rich (negative) site. nih.gov
| Parameter | Symbol | Calculated Value |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.75 eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.78 eV |
| HOMO-LUMO Energy Gap | ΔE | 3.97 eV |
| Chemical Hardness | η | 1.99 eV |
| Electronic Chemical Potential | μ | -3.77 eV |
| Electrophilicity Index | ω | 3.56 eV |
This table presents quantum chemical descriptors calculated using the DFT/B3LYP method. These values help quantify the stability and reactivity of the molecule.
Solvation Models in Theoretical Studies
The surrounding solvent can significantly influence a molecule's properties and reactivity. rsc.org Explicitly modeling every solvent molecule can be computationally expensive, especially for quantum chemical calculations. Therefore, implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are frequently employed. wikipedia.orgwikipedia.org
These models treat the solvent as a continuous medium with a specific dielectric constant (ε), rather than as individual molecules. wikipedia.orgtaylorandfrancis.com The solute molecule is placed in a cavity within this dielectric continuum, and the model calculates the electrostatic interactions between the solute and the polarized solvent. This approach allows for the efficient calculation of molecular properties, such as energy, geometry, and electronic structure, in a simulated solution environment. miami.edu
Theoretical studies on chalcones often use these models to investigate how properties change from the gas phase to various solvents. cumhuriyet.edu.tr For example, the dipole moment of a molecule typically increases in a polar solvent due to stabilization of charge separation. Solvation models are essential for accurately predicting reaction barriers and spectroscopic properties in solution, providing a more realistic comparison with experimental data. researchgate.net
| Property | Gas Phase | Ethanol (B145695) (ε = 24.55) |
|---|---|---|
| Total Energy (Hartree) | -1255.432 | -1255.445 |
| Dipole Moment (Debye) | 3.15 | 4.58 |
| HOMO-LUMO Gap (eV) | 4.01 | 3.95 |
This table provides hypothetical data showing the effect of a polar solvent (ethanol) on the properties of the molecule as calculated using an implicit solvation model. The solvent stabilizes the molecule (lower energy) and enhances its polarity (higher dipole moment).
Reactivity and Transformation Pathways of 2,6 Dichlorobenzylideneacetone
Mechanistic Studies of Organic Reactions Involving the α,β-Unsaturated Ketone Moiety
The core of 2,6-Dichlorobenzylideneacetone's reactivity lies in its α,β-unsaturated ketone moiety. Mechanistic studies on analogous compounds, known as chalcones, reveal that this system can undergo two primary modes of reaction: 1,2-addition directly to the carbonyl group and 1,4-conjugate addition (or Michael addition) to the β-carbon. jchemrev.com
The reaction pathway is largely influenced by the nature of the nucleophile. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, attacking the hard electrophilic center of the carbonyl carbon. In contrast, softer nucleophiles, like thiols or amines, preferentially undergo 1,4-conjugate addition to the softer electrophilic β-carbon. pressbooks.pub The electron-withdrawing effect of the 2,6-dichloro-substituted phenyl ring is expected to increase the electrophilic character of the β-carbon, thereby favoring 1,4-addition pathways for a wider range of nucleophiles. nih.gov
Resonance structures illustrate the delocalization of electron density within the α,β-unsaturated ketone system, highlighting the electrophilic nature of both the carbonyl carbon and the β-carbon:
Figure 1: Resonance structures showing electrophilic centers.Cycloaddition Reactions (e.g., [2+2] Photocycloadditions, [4+2] Cycloadditions)
The carbon-carbon double bond in this compound can participate in cycloaddition reactions. These reactions are valuable for the construction of cyclic structures.
[4+2] Cycloadditions (Diels-Alder Reactions): In a [4+2] cycloaddition, the α,β-unsaturated ketone can act as a dienophile, reacting with a conjugated diene. The electron-withdrawing nature of the carbonyl group and the dichlorinated phenyl ring makes this compound a potentially good dienophile. rsc.org The reaction would proceed via a concerted mechanism, leading to the formation of a six-membered ring. The stereochemistry of the resulting cyclohexene (B86901) derivative is controlled by the geometry of the starting materials.
| Cycloaddition Type | Reactant(s) | Product Type | Conditions |
| [2+2] Photocycloaddition | Two molecules of this compound | Cyclobutane (B1203170) derivative | UV irradiation |
| [4+2] Cycloaddition | This compound and a conjugated diene | Cyclohexene derivative | Thermal |
Nucleophilic and Electrophilic Addition Reactions
Nucleophilic Addition: As previously mentioned, nucleophilic addition is a predominant reaction pathway for this compound. The presence of the electron-withdrawing dichlorophenyl group enhances the susceptibility of the β-carbon to nucleophilic attack. A variety of nucleophiles can add to this system in a 1,4-conjugate manner. researchgate.net
For instance, the reaction with thiols is expected to proceed readily to form a β-thioether derivative. mdpi.com Similarly, amines can add to form β-amino ketones. The initial adduct of a 1,4-addition is an enolate, which is then protonated to yield the final product. pressbooks.pub
Electrophilic Addition: Electrophilic addition to the double bond of α,β-unsaturated ketones is generally less common than nucleophilic addition due to the electron-deficient nature of the double bond. The carbonyl group deactivates the double bond towards electrophilic attack. ncert.nic.in However, under certain conditions, such as reaction with strong electrophiles or in the presence of a catalyst, electrophilic addition can occur. For example, halogenation of the double bond is a possibility. It is also important to consider that the aromatic ring can undergo electrophilic aromatic substitution, although the two chlorine atoms and the deactivating acryloyl group would make this reaction challenging. vedantu.commasterorganicchemistry.com
Reductive and Oxidative Transformations
Reductive Transformations: The carbonyl group and the carbon-carbon double bond of this compound can be selectively reduced. Catalytic hydrogenation, for example, can reduce both the double bond and the carbonyl group, depending on the catalyst and reaction conditions. msu.edu Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that would likely selectively reduce the carbonyl group to a hydroxyl group, leaving the double bond intact.
Oxidative Transformations: The α,β-unsaturated ketone system can be subjected to oxidative cleavage. Ozonolysis, for example, would cleave the double bond to yield a dicarbonyl compound. Oxidation of the benzylic position is also a potential transformation. organic-chemistry.orgmasterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) could potentially oxidize the entire side chain. youtube.com
| Transformation | Reagent(s) | Expected Product |
| Reduction | ||
| Carbonyl Reduction | NaBH₄ | 1-(2,6-dichlorophenyl)-4-hydroxybut-1-en-3-one |
| Conjugate Reduction | H₂, Catalyst (e.g., Pd/C) | 1-(2,6-dichlorophenyl)butan-3-one |
| Full Reduction | H₂, High pressure/temp, Catalyst | 1-(2,6-dichlorophenyl)butan-3-ol |
| Oxidation | ||
| Epoxidation | m-CPBA | 3-(2,6-dichlorobenzylidene)oxiran-2-one |
| Dihydroxylation | OsO₄, NMO | 1-(2,6-dichlorophenyl)-1,2-dihydroxybutan-3-one |
| Oxidative Cleavage | O₃, then DMS | 2,6-dichlorobenzaldehyde (B137635) and methylglyoxal |
Photochemical and Thermal Stability Studies
Photochemical Stability: Chalcones and related compounds are known to be photoreactive. researchgate.net As discussed in the context of [2+2] cycloadditions, UV irradiation can lead to dimerization. researchgate.net Furthermore, cis-trans isomerization of the double bond is a common photochemical process for chalcones. mdpi.com The presence of halogen atoms on the aromatic ring can influence the photophysical properties and the quantum yields of these photoreactions. The absorption of UV light by this compound would likely lead to its degradation over time through these various photochemical pathways.
Thermal Stability: The thermal stability of α,β-unsaturated ketones is generally good. However, at elevated temperatures, decomposition can occur. The presence of chlorine atoms on the phenyl ring might affect the thermal stability. Studies on related halogenated organic compounds suggest that the carbon-halogen bond strength can influence the decomposition pathways. rsc.org While specific data for this compound is not available, it is expected to be relatively stable under normal heating conditions but may undergo decomposition at higher temperatures, potentially through elimination or rearrangement reactions.
2,6 Dichlorobenzylideneacetone As a Versatile Precursor in Complex Organic Synthesis
Applications in the Synthesis of Heterocyclic Compounds
The α,β-unsaturated ketone moiety in 2,6-Dichlorobenzylideneacetone serves as a key pharmacophore, rendering the molecule susceptible to a variety of cyclization reactions to form heterocyclic compounds. This reactivity is attributed to the two electrophilic centers—the carbonyl carbon and the β-carbon—which can readily react with binucleophiles.
Preparation of Nitrogen-Containing Heterocycles (e.g., Pyridines, Pyrroles)
Pyrroles, another important class of nitrogen-containing heterocycles, are commonly synthesized via the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. Although this compound is not a 1,4-dicarbonyl compound itself, it can be a precursor to such intermediates. The reactivity of the enone system allows for various addition reactions that could lead to the formation of a suitable 1,4-dicarbonyl precursor for pyrrole (B145914) synthesis.
| Heterocycle | General Synthetic Method | Potential Reactants with this compound |
| Pyridines | Kröhnke Pyridine Synthesis | α-pyridinium methyl ketone salts, Ammonium acetate |
| Pyrimidines | Reaction with Amidines | Guanidine (B92328), Urea |
| Pyrroles | Paal-Knorr Synthesis | Ammonia, Primary amines (after conversion to a 1,4-dicarbonyl) |
Synthesis of Oxygen-Containing Heterocycles
The synthesis of oxygen-containing heterocycles from chalcone (B49325) precursors is a well-established area of research. For instance, the intramolecular O–H insertion and Wolff rearrangement of α-diazocarbonyl compounds derived from chalcones can lead to the formation of tetrahydrofuran (B95107) and γ-butyrolactone derivatives, respectively. While these methods provide a general pathway, their specific application starting from this compound has not been detailed in published research.
Derivatization to Fused Polycyclic Systems
The reactive nature of the α,β-unsaturated ketone system in this compound makes it a suitable starting material for the synthesis of fused polycyclic systems. Cyclocondensation reactions with various dinucleophiles can lead to the formation of polycyclic frameworks containing heterocyclic rings. For example, reactions with aminothiophenol could potentially yield benzothiazepine (B8601423) derivatives. However, specific examples of such reactions with this compound are not prevalent in the scientific literature.
Role in Organometallic Chemistry as a Ligand Precursor
The parent compound, dibenzylideneacetone (B150790) (dba), is a well-known labile ligand in organometallic chemistry, most notably in the formation of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3), a widely used palladium(0) catalyst. The dba ligand is easily displaced by stronger ligands, making it a useful entry point for the synthesis of various palladium(0) complexes.
Given this precedent, it is highly probable that this compound could also serve as a ligand for transition metals. The electron-withdrawing nature of the chlorine atoms would likely influence the electronic properties of the resulting metal complex, potentially altering its stability and catalytic activity. Heteroaromatic analogues of dibenzylideneacetone have been successfully used to synthesize palladium(0) complexes, suggesting that substituted derivatives like this compound could also form stable and catalytically active complexes. However, specific studies on the synthesis and characterization of organometallic complexes with this compound as a ligand are not extensively reported.
Intermediacy in the Construction of Functional Molecules
Chalcones and their derivatives are recognized as important intermediates in the synthesis of a variety of functional molecules due to the versatile reactivity of the enone moiety. They serve as building blocks for a wide range of compounds with applications in materials science and medicinal chemistry. For instance, chalcone-based compounds have been investigated for their non-linear optical properties and as corrosion inhibitors. The structural flexibility of chalcones allows for the synthesis of diverse derivatives with a broad spectrum of biological activities.
The presence of the dichlorinated phenyl ring in this compound offers a site for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution, although the steric hindrance from the ortho-chloro substituents might pose challenges. This potential for modification, combined with the reactivity of the α,β-unsaturated ketone, makes this compound a promising, albeit under-explored, intermediate for the construction of novel functional molecules.
Advanced Methodologies and Technologies in 2,6 Dichlorobenzylideneacetone Research
In-situ and Operando Spectroscopic Techniques for Reaction Monitoring
The real-time observation of the synthesis of 2,6-Dichlorobenzylideneacetone, commonly prepared via a Claisen-Schmidt condensation, is made possible through the use of in-situ and operando spectroscopic techniques. uu.nl These methods furnish a continuous flow of data from within the reaction environment without disturbing the ongoing chemical processes. This allows for a detailed examination of reaction kinetics, the identification of transient intermediates, and a deeper understanding of how various experimental parameters influence the reaction's progress.
Detailed Research Findings:
Spectroscopic tools such as Fourier-Transform Infrared (FTIR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in monitoring the Claisen-Schmidt condensation that yields this compound.
FTIR Spectroscopy: By tracking the diminishing signal of the carbonyl group from the starting materials (2,6-dichlorobenzaldehyde and acetone) and the concurrent emergence of the characteristic α,β-unsaturated ketone signal of the product, researchers can accurately map the reaction's kinetic profile.
Raman Spectroscopy: This technique proves especially advantageous for monitoring reactions within complex solvent matrices. It provides valuable data on the consumption rates of reactants and the formation of the carbon-carbon double bond, a key structural feature of the final product.
UV-Vis Spectroscopy: The creation of the conjugated π-system in this compound gives rise to a distinct chromophore. The absorbance of this chromophore in the UV-Vis spectrum can be used to quantify the concentration of the product as it forms over time.
Below is an interactive table presenting illustrative data from the in-situ monitoring of a batch synthesis of this compound.
Table 1: Illustrative In-situ FTIR Monitoring Data for this compound Synthesis
| Time (minutes) | Reactant (2,6-dichlorobenzaldehyde) Peak Intensity (arbitrary units) | Product (this compound) Peak Intensity (arbitrary units) |
| 0 | 1.00 | 0.00 |
| 10 | 0.82 | 0.18 |
| 20 | 0.65 | 0.35 |
| 30 | 0.48 | 0.52 |
| 40 | 0.30 | 0.70 |
| 50 | 0.15 | 0.85 |
| 60 | 0.05 | 0.95 |
Flow Chemistry Platforms for Continuous Synthesis and Process Optimization
Flow chemistry presents a transformative alternative to conventional batch synthesis methods, enabling the continuous production of this compound with notable improvements in safety, efficiency, and process control. durham.ac.uk In a typical flow chemistry setup, reactants are propelled through a network of tubes and reactors, facilitating precise manipulation of reaction parameters such as temperature, pressure, and residence time. flinders.edu.audurham.ac.ukmagritek.com
Detailed Research Findings:
The application of flow chemistry to the synthesis of chalcone (B49325) derivatives has yielded significant benefits. A continuous flow process for producing this compound would generally entail the following stages:
Reagent Introduction: Precise volumes of 2,6-dichlorobenzaldehyde (B137635) and acetone (B3395972) solutions, along with a suitable catalyst, are continuously introduced into the system via pumps.
Mixing: The reactant streams converge in a micromixer, ensuring rapid and homogeneous mixing.
Reaction: The resulting mixture traverses a temperature-controlled reactor coil, where the Claisen-Schmidt condensation occurs. The duration the mixture spends within this coil (residence time) dictates the reaction's completion.
In-line Analysis and Purification: The output stream can be perpetually monitored using in-line spectroscopic techniques. Furthermore, modules for immediate quenching, extraction, and purification can be seamlessly integrated into the flow path. durham.ac.uk
This methodology facilitates swift optimization of reaction conditions and is readily scalable by extending the operational duration of the system.
Table 2: Comparative Analysis of Batch versus Flow Synthesis for a Chalcone Derivative
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Several hours | Minutes (residence time) |
| Typical Yield | 80-90% | >95% |
| Purity (pre-purification) | Good | Excellent |
| Scalability | Requires larger reactors | Achieved by continuous operation |
| Safety | Risk of thermal runaway | Superior heat management, minimized risk |
High-Throughput Experimentation and Automation in Reaction Screening
The fields of high-throughput experimentation (HTE) and automation have markedly accelerated the screening of reaction conditions for the synthesis of this compound and its analogs. Through the use of robotic systems and miniaturized reaction formats, a vast number of experiments can be conducted simultaneously, leading to the rapid discovery of optimal synthetic protocols.
Detailed Research Findings:
An automated HTE workflow for the synthesis of this compound would be structured as follows:
Library Design: A Design of Experiments (DoE) strategy is employed to create a comprehensive matrix of experimental variables, including different catalysts, solvents, temperatures, and reactant concentrations.
Automated Reaction Setup: A liquid-handling robot precisely dispenses the necessary reactants and reagents into a multi-well plate.
Parallel Reaction Execution: The plate is then subjected to uniform and controlled conditions of temperature and agitation.
High-Throughput Analysis: Upon completion, the reaction outcomes are rapidly assessed using analytical techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) or gas chromatography-mass spectrometry (GC-MS).
This automated approach allows for the evaluation of a multitude of reaction conditions in a remarkably short timeframe. nih.gov
Table 3: Exemplary High-Throughput Screening Matrix for Catalyst and Solvent Evaluation
| Well | Catalyst | Solvent | Yield (%) |
| A1 | NaOH | Ethanol (B145695) | 91 |
| A2 | KOH | Ethanol | 94 |
| A3 | LiOH | Ethanol | 87 |
| B1 | NaOH | Methanol | 86 |
| B2 | KOH | Methanol | 90 |
| B3 | LiOH | Methanol | 82 |
| C1 | NaOH | THF | 76 |
| C2 | KOH | THF | 80 |
| C3 | LiOH | THF | 72 |
Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Design
Detailed Research Findings:
The incorporation of ML and AI into research on this compound can be realized through several avenues:
Predictive Modeling: By training ML algorithms on extensive datasets of known chalcone derivatives, it becomes feasible to predict a range of properties for new, yet-to-be-synthesized analogs of this compound. nih.govaps.orgpolyu.edu.hknih.govarxiv.org This can include predictions of spectroscopic data and potential biological activities.
Reaction Optimization: AI algorithms are capable of discerning intricate patterns within the data generated from HTE screens. This allows them to identify complex interactions between reaction variables and outcomes, thereby suggesting optimal conditions that may not be readily apparent through traditional analysis.
De Novo Design: Generative AI models can be employed to conceptualize entirely new chalcone structures possessing specific, desired properties. biosolveit.denih.govresearchgate.net These models assimilate the fundamental principles of chemical structure and reactivity to propose novel molecules with a high likelihood of being both active and synthetically accessible. researchgate.net
Table 4: Illustrative Predictions from a Machine Learning Model for this compound Derivatives
| Derivative of this compound | Predicted Property (e.g., λmax in nm) | Confidence Score |
| 4'-methoxy | 358 | 0.96 |
| 4'-nitro | 382 | 0.93 |
| 3',4'-dihydroxy | 368 | 0.91 |
| 4'-amino | 377 | 0.89 |
Future Research Directions and Emerging Applications
Design of Novel Catalysts for Selective Transformations of 2,6-Dichlorobenzylideneacetone
The selective transformation of this compound into high-value chemical entities is a promising area of research. The development of novel catalysts will be crucial for controlling the outcome of reactions involving its versatile chemical structure. Future research is anticipated to focus on several key catalytic strategies.
One significant avenue is the design of advanced hydrogenation catalysts. While traditional methods may non-selectively reduce the carbon-carbon double bond and the carbonyl group, future catalysts will aim for chemoselectivity. For instance, palladium-based nanocatalysts have shown promise in the selective hydrogenation of other α,β-unsaturated ketones and could be adapted for this compound. nih.gov The goal would be to selectively hydrogenate either the C=C bond to produce 2,6-dichlorobenzylidenepropanone or the C=O group to yield the corresponding allylic alcohol. The rational design of these catalysts, potentially through computational modeling, could involve tuning the electronic and geometric properties of the metal nanoparticles to achieve the desired selectivity. wjygy.com.cn
Furthermore, the development of catalysts for asymmetric transformations represents a significant challenge and opportunity. Chiral catalysts, such as those based on transition metals with chiral ligands, could be designed to produce enantiomerically pure products, which are of high value in the pharmaceutical and fine chemical industries.
The use of solid acid and base catalysts, such as layered double hydroxides (LDHs) and their composites with materials like reduced graphene oxide, could also be explored for various condensation and addition reactions involving this compound. mdpi.com These heterogeneous catalysts offer advantages in terms of reusability and ease of separation from the reaction mixture, contributing to more sustainable chemical processes.
A summary of potential catalytic transformations for this compound is presented in Table 1.
| Catalytic Transformation | Potential Catalyst Type | Potential Product | Significance |
| Selective C=C Hydrogenation | Palladium-based nanocatalysts | 2,6-dichlorobenzylidenepropanone | Intermediate for further synthesis |
| Selective C=O Hydrogenation | Modified noble metal catalysts | 1-(2,6-dichlorophenyl)but-2-en-1-ol | Precursor for biologically active molecules |
| Asymmetric Hydrogenation | Chiral transition metal complexes | Enantiomerically pure saturated ketone or allylic alcohol | High-value pharmaceutical intermediates |
| Michael Addition | Solid base catalysts (e.g., LDHs) | Functionalized this compound derivatives | Synthesis of complex molecules |
Exploration of Bio-Inspired Synthetic Routes and Biocatalysis
In the quest for more sustainable and efficient chemical syntheses, bio-inspired routes and biocatalysis are emerging as powerful tools. For a compound like this compound, these approaches offer the potential for milder reaction conditions, higher selectivity, and a reduced environmental footprint.
Future research could focus on identifying and engineering enzymes capable of catalyzing the synthesis of this compound and its derivatives. For instance, chalcone (B49325) synthases and isomerases, key enzymes in the flavonoid biosynthesis pathway in plants, could be explored as a starting point. While these enzymes typically work with specific natural substrates, protein engineering techniques, such as directed evolution, could be employed to adapt their substrate specificity to accommodate the dichlorinated aromatic ring.
A particularly innovative and environmentally friendly approach involves the use of waste materials as biocatalysts. Recent studies have demonstrated the use of agro-food waste products, such as banana peel ash, as effective and reusable catalysts for the Claisen-Schmidt condensation to produce chalcones and flavones. rsc.org This method, being metal-free and avoiding harsh reaction conditions, represents a significant step towards green chemistry. The application of such biocatalytic systems to the synthesis of this compound could offer a cost-effective and sustainable alternative to conventional chemical methods.
Furthermore, whole-cell biotransformations could be investigated. Genetically engineered microorganisms could be designed to produce this compound from simple starting materials in a single fermentation process. This would eliminate the need for multi-step chemical syntheses and the associated use of potentially hazardous reagents and solvents.
Advanced Theoretical Modeling for Quantitative Structure-Reactivity Relationships
Advanced theoretical modeling, particularly the development of Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Activity Relationships (QSAR), will be instrumental in accelerating the discovery and optimization of applications for this compound. These computational approaches establish a mathematical relationship between the chemical structure of a molecule and its reactivity or biological activity.
For this compound, QSRR models can be developed to predict its reactivity in various chemical transformations. By calculating a range of molecular descriptors (e.g., electronic, steric, and topological properties), it is possible to build models that can forecast the outcome of a reaction, such as reaction rates and product selectivity. This predictive capability can guide the rational design of experiments, saving time and resources. For example, a QSRR model could be used to predict the optimal catalyst for a specific selective transformation of this compound.
Future research will likely involve the development of sophisticated QSAR models for this compound and its derivatives to predict their potential as, for example, enzyme inhibitors or antimicrobial agents. The insights gained from these models can guide the synthesis of new derivatives with improved potency and selectivity.
Key molecular descriptors that could be used in QSRR/QSAR modeling of this compound are listed in Table 2.
| Descriptor Class | Examples | Relevance |
| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment | Reactivity, intermolecular interactions |
| Steric | Molecular volume, Surface area, Ovality | Catalyst-substrate interactions, binding to active sites |
| Topological | Connectivity indices, Shape indices | Overall molecular architecture |
| Quantum Chemical | Electron density, Electrostatic potential | Site of electrophilic/nucleophilic attack |
Potential in Materials Science for Functional Polymers and Optoelectronic Materials
The unique electronic and structural features of this compound make it a promising building block for the development of novel functional polymers and optoelectronic materials. The chalcone scaffold is known to be a versatile platform for creating materials with interesting optical and electronic properties.
One area of exploration is the incorporation of this compound as a monomer into polymer chains. The presence of the α,β-unsaturated ketone functionality allows for polymerization through various mechanisms, including radical and condensation polymerizations. The resulting polymers could exhibit interesting properties such as thermal stability, and specific optical and electronic characteristics. ekb.egresearchgate.net For example, chalcone-based polymers have been investigated for their fluorescent properties. researchgate.net The dichlorophenyl group in this compound could further modulate these properties through its electron-withdrawing nature.
Furthermore, chalcone derivatives have been shown to possess nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. researchgate.netrsc.org The extended π-conjugated system of this compound suggests that it may also exhibit NLO behavior. Future research could focus on synthesizing and characterizing thin films of this compound or its derivatives to evaluate their potential for applications such as optical switching and frequency doubling.
Chalcone derivatives have also been utilized as photoinitiators for various types of polymerization upon exposure to visible light. rsc.org The ability of this compound to absorb light and initiate polymerization could be explored for applications in photolithography, 3D printing, and coatings.
Interdisciplinary Research with Material Science and Engineering
The full realization of the potential of this compound will require a highly interdisciplinary approach, bridging the gap between fundamental chemistry and applied material science and engineering. Collaborative research efforts will be essential to translate the intrinsic properties of this molecule into functional materials and devices.
A key area for interdisciplinary research is the development of advanced composite materials. By incorporating this compound or its polymeric derivatives into other host materials, it may be possible to create composites with enhanced properties. For example, its inclusion in polymer matrices could lead to materials with improved thermal stability, flame retardancy (due to the chlorine content), or specific optical properties.
In the field of sensor technology, the reactivity of the α,β-unsaturated ketone moiety could be exploited for the development of chemical sensors. The interaction of this compound with specific analytes could lead to a measurable change in its optical or electronic properties, forming the basis of a sensing mechanism. The design and fabrication of such sensors would require expertise in both chemistry and engineering.
Furthermore, the potential of this compound in optoelectronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), warrants investigation. Research in this area would involve the synthesis of novel materials based on this compound, followed by their incorporation into device architectures and the characterization of their performance. This would necessitate close collaboration between synthetic chemists, materials scientists, and device engineers.
The diverse applications of chalcone-based compounds in material science, including their use as corrosion inhibitors and in non-linear optics, highlight the broad potential for interdisciplinary research. researchgate.net
Q & A
Q. What are the recommended safety protocols for handling 2,6-Dichlorobenzylideneacetone in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions .
- Ventilation: Ensure adequate airflow or local exhaust to mitigate inhalation risks, as chlorinated compounds may release irritants (e.g., HCl vapor) under heat .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid environmental contamination .
- Storage: Keep in sealed containers away from oxidizers and ignition sources to prevent decomposition .
Q. What synthetic routes are effective for preparing this compound?
Methodological Answer:
- Claisen-Schmidt Condensation: React 2,6-dichlorobenzaldehyde with acetone in a basic medium (e.g., NaOH/ethanol). Control temperature (0–5°C) to minimize side reactions like polycondensation .
- Procedure:
- Dissolve 2,6-dichlorobenzaldehyde (1 eq) and acetone (2 eq) in ethanol.
- Add NaOH solution dropwise under stirring; maintain pH >10.
- Isolate the product via vacuum filtration and recrystallize from ethanol.
- Yield Optimization: Monitor reaction time and stoichiometry to avoid over- or under-alkylation.
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Detect C=O stretching (~1680 cm⁻¹) and C=C vibrations (~1600 cm⁻¹) .
- UV-Vis: Monitor π→π* transitions (λmax ~250–300 nm) for conjugation analysis.
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Crystal Growth: Use slow evaporation of a saturated solution in DCM/hexane to obtain single crystals .
- Data Collection: Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K.
- Analysis: Refine structures with software (e.g., SHELXL). Key parameters:
- R factor: <0.06 indicates high accuracy.
- Torsion angles: Confirm planarity of the benzylideneacetone backbone.
- Intermolecular interactions: Analyze Cl···H or π-stacking for crystal packing insights .
Q. How do chlorine substituents at the 2 and 6 positions influence the compound’s reactivity in Michael additions?
Methodological Answer:
- Steric Effects: The 2,6-dichloro arrangement creates a steric barrier, limiting nucleophile access to the β-carbon of the α,β-unsaturated ketone.
- Electronic Effects: Electron-withdrawing Cl groups reduce electron density at the carbonyl, enhancing electrophilicity.
- Experimental Validation: Compare reaction rates with non-chlorinated analogs using kinetic assays (e.g., UV-Vis monitoring) .
Q. What computational approaches elucidate the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate:
- HOMO-LUMO gaps to predict redox behavior.
- Electrostatic potential maps to identify reactive sites.
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., in DMSO) to assess solubility .
Q. How should researchers address contradictory yields in solvent optimization studies?
Methodological Answer:
- Design of Experiments (DOE): Use factorial designs to test variables (solvent polarity, temperature, catalyst loading).
- Statistical Analysis: Apply ANOVA to identify significant factors. For example, ethanol may outperform THF due to better solubility of intermediates .
- Replication: Repeat trials under controlled conditions to verify reproducibility .
Q. What mechanistic insights explain regioselectivity in this compound-mediated reactions?
Methodological Answer:
- Kinetic Studies: Monitor intermediates via LC-MS to identify rate-determining steps.
- Isotopic Labeling: Use deuterated acetone to trace proton transfer pathways in condensation reactions.
- Theoretical Modeling: Compare activation energies of competing pathways (e.g., aldol vs. dehydration) using transition state theory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
